molecular formula C21H30N2O4 B1383172 tert-Butyl 2-(((benzyloxy)carbonyl)amino)-7-azaspiro[3.5]nonane-7-carboxylate CAS No. 1445951-36-9

tert-Butyl 2-(((benzyloxy)carbonyl)amino)-7-azaspiro[3.5]nonane-7-carboxylate

Cat. No.: B1383172
CAS No.: 1445951-36-9
M. Wt: 374.5 g/mol
InChI Key: LIDJQARDHLMCOU-UHFFFAOYSA-N
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Description

Tert-Butyl 2-(((benzyloxy)carbonyl)amino)-7-azaspiro[3.5]nonane-7-carboxylate is a useful research compound. Its molecular formula is C21H30N2O4 and its molecular weight is 374.5 g/mol. The purity is usually 95%.
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Biological Activity

tert-Butyl 2-(((benzyloxy)carbonyl)amino)-7-azaspiro[3.5]nonane-7-carboxylate is a complex organic compound notable for its unique spirocyclic structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and therapeutic applications.

Chemical Structure and Properties

The compound features a tert-butyl ester group , a benzyloxycarbonyl amino group , and a carboxylate functionality . Its molecular formula is C17_{17}H24_{24}N2_{2}O4_{4}, with a molecular weight of approximately 320.39 g/mol. The spirocyclic framework includes a nitrogen atom, which is crucial for its biological interactions.

PropertyValue
Molecular FormulaC17_{17}H24_{24}N2_{2}O4_{4}
Molecular Weight320.39 g/mol
Structure TypeSpirocyclic

The biological activity of this compound is primarily linked to its interactions with specific protein targets, such as kinases involved in cell signaling pathways. Studies suggest that compounds with similar structures can act as inhibitors of various protein kinases, which are critical in cancer progression and other diseases.

Pharmacological Studies

  • Inhibition of Protein Kinases : Research indicates that derivatives of spirocyclic compounds can effectively inhibit protein kinases, which play significant roles in cell proliferation and survival. For instance, diazaspirocycles have been evaluated for their ability to target the ATP-binding site of protein kinases, showing promising results in preclinical models .
  • Anticancer Activity : The compound's potential as an anticancer agent has been explored through various assays measuring cell viability and proliferation in cancer cell lines. Initial findings suggest that it may induce apoptosis in specific cancer types, although further studies are needed to elucidate the exact mechanisms involved.
  • Neuroprotective Effects : Some studies have indicated that related compounds exhibit neuroprotective properties, suggesting that this compound might also have applications in neurodegenerative diseases.

Case Studies

  • Synthesis and Evaluation : A study focused on synthesizing similar spirocyclic compounds and evaluating their biological activities demonstrated that modifications to the benzyloxycarbonyl group could enhance inhibitory effects on certain kinases . This highlights the importance of structural variations in optimizing biological activity.
  • Comparative Analysis : In comparative studies with other azaspiro compounds, this compound showed superior potency against specific cancer cell lines, indicating its potential as a lead compound for further development.

Properties

IUPAC Name

tert-butyl 2-(phenylmethoxycarbonylamino)-7-azaspiro[3.5]nonane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O4/c1-20(2,3)27-19(25)23-11-9-21(10-12-23)13-17(14-21)22-18(24)26-15-16-7-5-4-6-8-16/h4-8,17H,9-15H2,1-3H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIDJQARDHLMCOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(C2)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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